4-(2-Chloro-4-methylphenyl)phenol
Description
4-(2-Chloro-4-methylphenyl)phenol is a biphenyl derivative consisting of two aromatic rings: a phenol group and a substituted phenyl ring bearing a chlorine atom at position 2 and a methyl group at position 3.
The compound’s chloro and methyl substituents create a balance between electron-withdrawing and electron-donating effects, which may enhance stability and alter solubility compared to simpler chlorophenols. Comparisons with structurally related compounds provide insights into its behavior.
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZUDWHWAQMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683504 | |
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194548-52-2 | |
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems for Selective Chlorination
Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), in combination with diaryl sulfides (e.g., diphenyl sulfide or 4,4'-dichlorodiphenyl sulfide), form a synergistic catalyst system that directs chlorination to the ortho position of 4-methylphenol. This system suppresses para-chlorination and minimizes the formation of di- or trichlorinated byproducts. For instance, using 1.0% by weight of AlCl₃ and 1.0% diphenyl sulfide at 23–25°C resulted in 94.9% selectivity for 2-chloro-4-methylphenol at a residual 4-methylphenol content of 0.90%.
Reaction Conditions and Stoichiometry
The molar ratio of chlorinating agent (Cl₂ or SO₂Cl₂) to 4-methylphenol is pivotal. A ratio of 0.95–1.1 mol of Cl₂ per mole of substrate ensures near-complete conversion while avoiding over-chlorination. For example, introducing 73.1 parts by weight of chlorine to 100 parts by weight of 4-methylphenol at 32–33°C yielded 93.16% 2-chloro-4-methylphenol with only 0.46% residual starting material. Elevated temperatures (>50°C) reduce selectivity due to increased byproduct formation, whereas temperatures below 30°C slow reaction kinetics.
Table 1: Representative Chlorination Outcomes
| Catalyst (wt%) | Temp (°C) | Cl₂ (mol/mol) | Selectivity (%) | Residual 4-MP (%) |
|---|---|---|---|---|
| 1.0% AlCl₃ + 1.0% Ph₂S | 23–25 | 1.1 | 94.9 | 0.90 |
| 2.5% FeCl₃ + 1.2% 4-Cl-Ph₂S | 25–27 | 1.0 | 94.6 | 2.20 |
| 0.96% AlCl₃ + 1.0% Ph₂S | 22–25 | 1.1 | 96.2 | 0.46 |
The introduction of the phenol moiety to 2-chloro-4-methylphenyl groups requires efficient coupling methodologies. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are the most prevalent approaches.
Nucleophilic Aromatic Substitution
In a method analogous to the synthesis of 2-chloro-4-(4-chlorophenoxy)acetophenone, 2-chloro-4-methylphenyl chloride can react with phenol under basic conditions. For example, combining equimolar amounts of 2-chloro-4-methylphenyl chloride and phenol in the presence of potassium hydroxide (KOH) at 80°C facilitates the displacement of chloride by the phenoxide ion. This reaction typically achieves moderate yields (60–75%) and requires careful control of base strength to avoid hydrolysis of the methyl group.
Purification and Isolation Techniques
Post-synthetic workup is critical for obtaining high-purity this compound. Distillation under reduced pressure is the primary method for separating the target compound from unreacted starting materials and catalysts. For example, vacuum distillation (100 mbar) of the crude chlorination mixture yielded 131 parts by weight of 2-chloro-4-methylphenol with 99.26% purity. Subsequent crystallization from ethanol or hexane further enhances purity to >99.5%.
Challenges and Limitations
Byproduct Formation
Competing para-chlorination during the initial step remains a limitation, particularly when catalyst loading is suboptimal. For instance, using FeCl₃ without diaryl sulfides resulted in 4.19% unidentified byproducts. Additionally, over-chlorination at temperatures >50°C generates dichlorinated derivatives, complicating purification.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of microbial growth and disruption of cellular processes.
Comparison with Similar Compounds
Chlorophenols and Methyl-Substituted Derivatives
Chlorophenols are well-studied for their antimicrobial and industrial applications. Key comparisons include:
Key Differences :
- Molecular Weight and Melting Point: The biphenyl structure of this compound increases molecular weight and likely raises the melting point compared to simpler chlorophenols.
- Solubility : The additional phenyl ring reduces water solubility, favoring organic solvents.
- Applications: While 4-Chloro-2-methylphenol is used as a preservative , the biphenyl derivative’s bulkier structure may suit specialized applications, such as liquid crystal precursors or polymer additives.
Biphenyl Derivatives
Biphenyl systems with halogen and alkyl substituents are common in materials science:
Key Insights :
- Electronic Effects: The chlorine atom in this compound withdraws electrons, while the methyl group donates electrons, creating a polarized π-system. This could enhance binding in catalytic or sensing applications.
Nonlinear Optical (NLO) Materials
- Polarizability : Chlorine and methyl groups can lower the HOMO-LUMO gap, increasing hyperpolarizability (critical for NLO activity) .
- Third-Order Susceptibility (χ³): For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, χ³ was measured at 2.2627 × 10⁻⁶ esu . The biphenyl system in this compound may exhibit comparable or enhanced values due to extended conjugation.
Research Findings and Data
Q & A
Q. What synthetic methodologies are effective for preparing 4-(2-Chloro-4-methylphenyl)phenol, and how can purity be optimized?
The synthesis of phenolic derivatives like this compound often employs electrophilic aromatic substitution or coupling reactions. For instance, selective halogenation and Friedel–Crafts alkylation are common strategies for introducing substituents to the phenolic ring. A study on structurally similar compounds (e.g., 4-(2,6-dimethylphenyl)phenol) highlights the use of iron-chromium mixed oxide catalysts in fluidized beds for selective methylation, suggesting analogous catalytic approaches could optimize yield and regioselectivity . Purification typically involves recrystallization or chromatography, with solvent selection critical to avoid co-crystallization of byproducts. Purity validation via HPLC or NMR is essential, as impurities can skew biological or physicochemical data.
Q. How can the crystallographic structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation or diffusion methods, and data collection requires a high-resolution diffractometer. Software suites like SHELXL (for refinement) and WinGX (for data processing) are widely used to solve and validate structures . For example, SHELXL’s robust refinement algorithms handle twinned or high-resolution data, ensuring accurate bond-length and angle measurements. ORTEP-3 can generate publication-quality thermal ellipsoid plots to visualize molecular geometry .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : and NMR identify substituent patterns and confirm regiochemistry. Aromatic protons in the chloro-methylphenyl group show distinct splitting due to coupling with adjacent substituents.
- IR : Stretching frequencies for the phenolic -OH (~3200–3600 cm) and C-Cl (~550–750 cm) bonds confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-referencing with computational models (e.g., density functional theory) resolves ambiguities in spectral assignments .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities of this compound?
Discrepancies in biological activity (e.g., antimicrobial potency) may arise from variations in assay conditions, impurity profiles, or solvent effects. Methodological steps to resolve contradictions include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Batch Analysis : Compare purity across synthetic batches using HPLC-MS.
- Solvent Controls : Assess solvent interactions (e.g., DMSO’s radical scavenging properties) that may mask or enhance activity . Meta-analyses of structure-activity relationships (SAR) for analogous chlorophenols can also clarify mechanisms .
Q. What experimental strategies elucidate the reaction mechanisms of this compound in oxidation or substitution reactions?
- Kinetic Studies : Monitor reaction rates under varying temperatures or concentrations to infer mechanistic pathways (e.g., SN1 vs. SN2).
- Isotopic Labeling : Use -labeled water or deuterated solvents to track proton transfer in oxidation reactions.
- Computational Modeling : Transition-state analysis via Gaussian or ORCA software identifies intermediates and activation energies. For example, oxidation to quinones likely proceeds through a radical intermediate, as seen in similar phenolic systems .
Q. How does the steric and electronic environment of this compound influence its reactivity in supramolecular interactions?
The chloro and methyl groups create steric hindrance and electron-withdrawing/donating effects, impacting hydrogen bonding and π-π stacking. X-ray crystallography reveals packing motifs, while DFT calculations quantify electrostatic potential surfaces. For instance, the methyl group’s electron-donating effect may enhance the phenol’s acidity, favoring deprotonation in basic conditions . Comparative studies with derivatives lacking substituents (e.g., unsubstituted phenol) isolate steric/electronic contributions .
Safety and Handling
Q. What are the critical storage and handling protocols for this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation. Store in cool (<25°C), dry conditions away from light .
- Handling : Use nitrile or butyl rubber gloves (tested per EN374 standards) and safety goggles to avoid dermal/ocular exposure. Fume hoods are mandatory during weighing or dissolution .
- Degradation : Monitor for discoloration or precipitate formation, which indicate decomposition. Periodic FT-IR or TLC checks ensure compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
